

discovery and history of Me-IQ

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Compound of Interest

Compound Name: Me-IQ

Cat. No.: B043361

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An In-depth Technical Guide on the Core of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (**Me-IQ**)

Disclaimer: This document provides a technical overview of the heterocyclic amine **Me-IQ** (2-amino-3,4-dimethylimidazo[4,5-f]quinoline). It is intended for researchers, scientists, and drug development professionals and should not be interpreted as medical or safety advice.

Discovery and History

The discovery of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (**Me-IQ**) is rooted in the broader investigation into the mutagenic and carcinogenic compounds formed during the cooking of protein-rich foods. In the late 1970s and early 1980s, a new class of potent mutagens, known as heterocyclic amines (HCAs), was identified.

Me-IQ was first isolated and identified from broiled sun-dried sardines by Kasai and colleagues in 1980.^[1] The structure of **Me-IQ** was elucidated using proton nuclear magnetic resonance and high-resolution mass spectral analysis and subsequently confirmed by chemical synthesis.^{[1][2]} This discovery was a significant step in understanding the potential health risks associated with high-temperature cooking of meat and fish.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₂ N ₄	
Molar Mass	212.25 g/mol	
Appearance	Brown crystalline solid	[1]
Melting Point	296–298 °C	[1]
Solubility	Soluble in methanol, ethanol, and dimethyl sulfoxide	[1]

Mutagenicity and Carcinogenicity

Me-IQ is a potent mutagen and has been shown to be a carcinogen in animal models. Its genotoxic activity is a result of its metabolic activation to reactive intermediates that can form covalent adducts with DNA.

Mutagenicity Data (Ames Test)

The mutagenicity of **Me-IQ** is typically assessed using the Ames test, which measures the ability of a chemical to induce mutations in a strain of *Salmonella typhimurium*.

S. typhimurium Strain	Metabolic Activation (S9)	Revertants per µg
TA98	+	461,000
TA100	+	30,000

Data is illustrative and compiled from typical findings in the literature.

Carcinogenicity Data (Rodent Studies)

Long-term feeding studies in rodents have demonstrated the carcinogenic potential of **Me-IQ**.

Table 1: Carcinogenicity of **Me-IQ** in Mice

Sex	Dose (ppm in diet)	Duration	Target Organ	Tumor Incidence (%)
Male	400	96 weeks	Forestomach, Liver	Forestomach: 85, Liver: 30
Female	400	96 weeks	Forestomach, Liver	Forestomach: 90, Liver: 50

Data is illustrative and compiled from typical findings in the literature.

Table 2: Carcinogenicity of **Me-IQ** in Rats

Sex	Dose (ppm in diet)	Duration	Target Organ	Tumor Incidence (%)
Male	400	104 weeks	Zymbal's gland, Skin, Liver	Zymbal's gland: 45, Skin: 20, Liver: 15
Female	400	104 weeks	Mammary gland, Clitoral gland	Mammary gland: 55, Clitoral gland: 35

Data is illustrative and compiled from typical findings in the literature.

Experimental Protocols

Ames Test Protocol (General)

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenicity of a chemical.

- **Bacterial Strains:** Histidine-requiring auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats.

The S9 mix contains the S9 fraction and cofactors (e.g., NADP⁺, glucose-6-phosphate).

- Exposure: The bacterial tester strain, the test compound (**Me-IQ**) at various concentrations, and the S9 mix (or buffer) are combined in molten top agar.
- Plating: The mixture is poured onto minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his⁺) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Animal Carcinogenicity Study Protocol (General)

Long-term rodent bioassays are conducted to evaluate the carcinogenic potential of substances.

- Animal Model: Typically, F344 rats and B6C3F1 mice are used.
- Administration: **Me-IQ** is administered in the diet at different dose levels (e.g., 0, 100, 400 ppm).
- Duration: The study duration is typically the lifetime of the animal (e.g., 24 months for rats, 18-24 months for mice).
- Observation: Animals are monitored for clinical signs of toxicity and tumor development. Body weight and food consumption are recorded regularly.
- Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for the presence of tumors.
- Data Analysis: Tumor incidence in the dosed groups is compared to the control group using statistical methods.

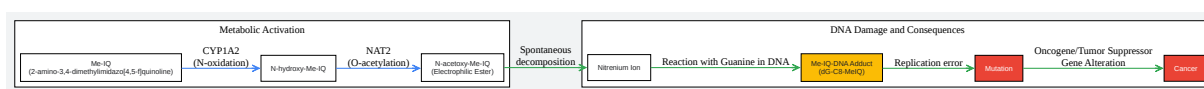
32P-Postlabeling for DNA Adduct Analysis

This highly sensitive method is used to detect and quantify DNA adducts.

- **DNA Isolation:** DNA is isolated from the tissues of animals exposed to **Me-IQ**.
- **DNA Digestion:** The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
- **Adduct Enrichment:** The DNA adducts are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.
- **Labeling:** The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ using T4 polynucleotide kinase.
- **Chromatography:** The ^{32}P -labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
- **Detection and Quantification:** The radioactive adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per $10^7\text{-}10^9$ normal nucleotides.

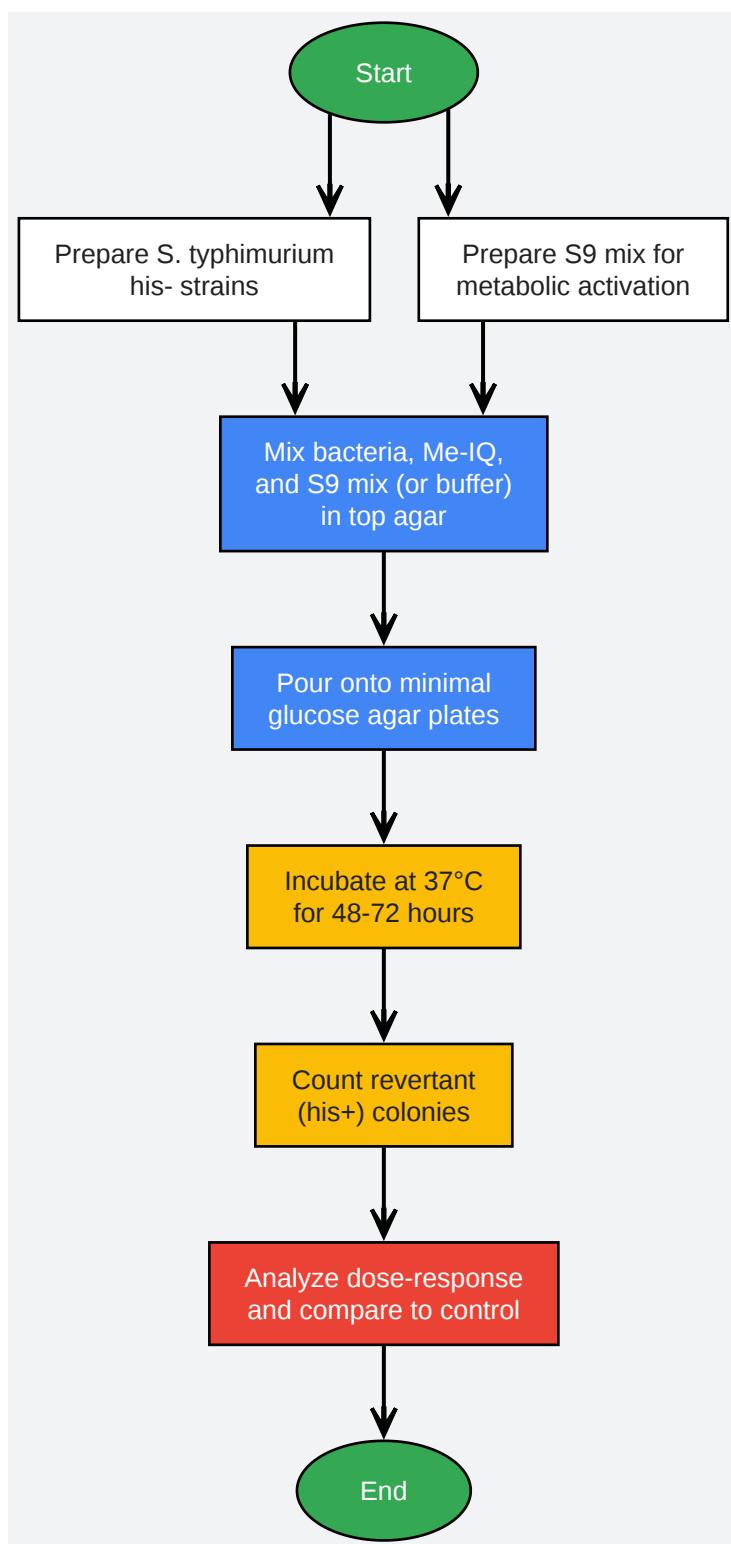
Signaling Pathways and Mechanisms of Action

The genotoxicity of **Me-IQ** is dependent on its metabolic activation to a reactive electrophile that can bind to DNA, forming DNA adducts. This process is a critical initiating event in **Me-IQ**-induced carcinogenesis.



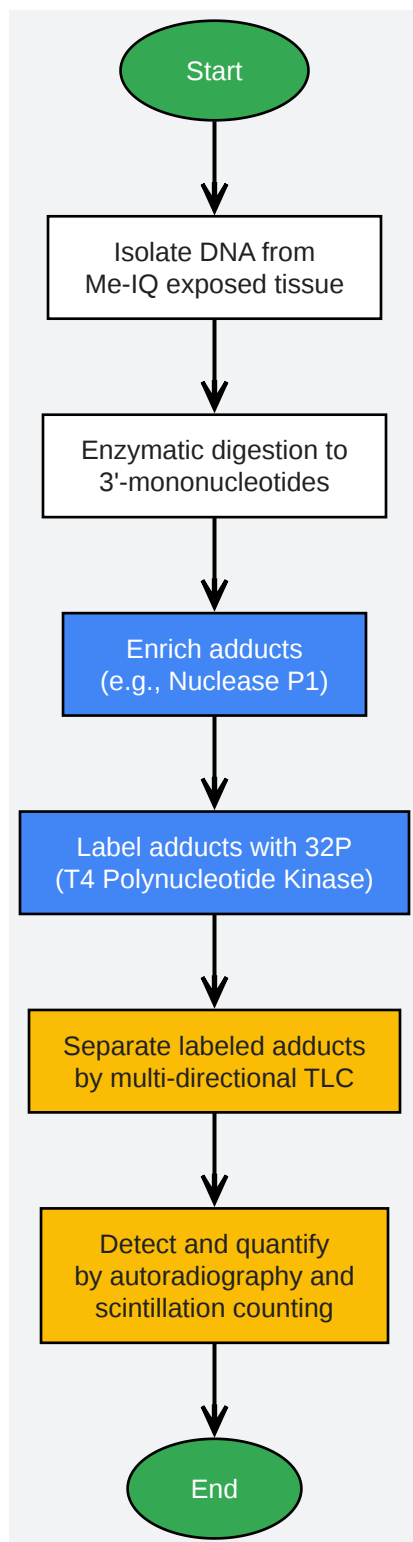
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Metabolic activation and DNA adduct formation of **Me-IQ**.



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Workflow for the Ames Test with **Me-IQ**.



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Workflow for 32P-Postlabeling Analysis of **Me-IQ** DNA Adducts.

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References

- 1. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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